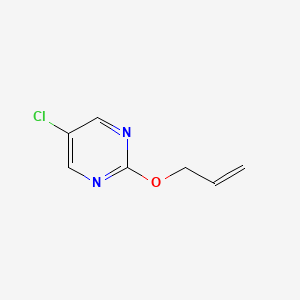
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one, also known as 3-(phenylthio)-1-(3-(1H-1,2,3-triazol-4-yl)pyrrolidin-1-yl)propan-1-one, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the family of compounds known as pyrrolidinyl triazole derivatives, which have been shown to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Research on 1,2,3-triazole derivatives, closely related to the chemical structure of interest, has demonstrated significant potential in various scientific applications. For instance, the synthesis and structural analysis of new Zn complexes based on 1,2,4-triazoles have been explored, showing strong green–blue luminescence in solid state, suggesting applications in luminescent materials and sensors (Gusev et al., 2011). Similarly, half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands have been examined for their structural properties and potential in catalytic oxidation and transfer hydrogenation (Saleem et al., 2013).
Photophysical Properties
The exploration of photophysical properties and molecular packing in polymorphs of compounds structurally similar to 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one has revealed insights into their crystallization behavior and emission properties. Studies have shown that even subtle changes in molecular conformation can significantly impact solid-state properties, including luminescence (Percino et al., 2014).
Catalysis and Chemical Reactions
The chemical framework of 1,2,3-triazoles has been utilized in catalysis, demonstrating the versatility of these compounds in promoting various chemical reactions. For example, catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes has shown efficacy in transfer hydrogenation and alcohol oxidation processes, highlighting the role of 1,2,3-triazoles in facilitating efficient catalytic reactions (Saleem et al., 2014).
Corrosion Inhibition
1,2,3-Triazole derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic media. Research indicates that these compounds can effectively adsorb onto metal surfaces, protecting against corrosion through interactions facilitated by the lone pair electrons of nitrogen atoms, which may suggest potential industrial applications in protecting metals from corrosion (Ma et al., 2017).
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(7-11-21-14-4-2-1-3-5-14)18-10-6-13(12-18)19-16-8-9-17-19/h1-5,8-9,13H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYWPRHMHBVELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2750401.png)

![1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2750404.png)
![4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2750407.png)

![2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2750410.png)



![2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2750416.png)

